ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-4-30-23(29)20-16(3)25-24(31)26-22(20)19-14-28(18-8-6-5-7-9-18)27-21(19)17-12-10-15(2)11-13-17/h5-14,22H,4H2,1-3H3,(H2,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGQORSIBCILIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One of the key steps involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product is obtained with a high yield, making this method efficient for laboratory-scale synthesis.
Chemical Reactions Analysis
Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Reaction Pathways
The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Anticancer Activity
Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown significant promise as an anticancer agent. Research indicates that it acts as an enzyme inhibitor affecting critical signaling pathways involved in cancer cell proliferation and survival:
- Mechanism of Action : It inhibits specific enzymes such as kinesin-5, which is essential for mitosis. This inhibition leads to cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells.
Antimicrobial Properties
Preliminary studies have also highlighted its potential antimicrobial properties. The compound interacts with various molecular targets within microbial systems, modulating their activity and leading to observable biological effects.
Enzyme Inhibition
The compound's ability to bind to specific enzymes enhances its utility in drug design. It has been studied for its interactions with enzymes involved in metabolic pathways critical for disease progression.
Case Studies and Research Findings
Numerous studies have investigated the biological activities of ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo:
- Cancer Research : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited tumor growth in vivo by inducing apoptosis through the MAPK/ERK signaling pathway.
- Antimicrobial Studies : Another study focused on its antimicrobial efficacy against various bacterial strains, revealing promising results that warrant further exploration in clinical settings.
- Mechanistic Insights : Research has elucidated the compound's mechanism of action at the molecular level, providing insights into how it interacts with specific targets within biological systems.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of specific enzymes, such as kinesin-5, which is involved in the separation of genetic material during mitosis. By inhibiting this enzyme, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis or programmed cell death . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Pyrazole Ring
- Key Findings: Electron-Withdrawing Groups (e.g., Cl): Chlorine at position 5 of the pyrazole (as in ) increases antibacterial potency due to enhanced electrophilicity. Fluorine vs. Methyl: The 4-fluorophenyl analog () exhibits higher metabolic stability compared to the 4-methylphenyl variant, attributed to fluorine’s electronegativity and reduced susceptibility to oxidative degradation.
Modifications in the Tetrahydropyrimidine Core
- Key Findings :
- Thione vs. Oxo Groups : Replacement of the 2-thioxo group with a 2-oxo group (as in ) reduces thiol-mediated toxicity but may decrease reactivity in nucleophilic substitutions.
- Heterocyclic Fusion : Thiazolo[3,2-a]pyrimidine derivatives () exhibit broader bioactivity profiles, including antiviral and anticancer effects, due to increased planarity and improved DNA intercalation.
Physicochemical and Spectroscopic Comparisons
- NMR Shifts :
- Thermal Stability :
- Thione-containing derivatives (e.g., the target compound and ) decompose at higher temperatures (Tₐ = 220–240°C) compared to oxo analogs (Tₐ = 180–200°C) .
Biological Activity
Overview
Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidinones. Its unique structure incorporates a tetrahydropyrimidine ring fused with a pyrazole moiety, contributing to its diverse pharmacological properties. This compound has garnered attention for its potential applications in cancer therapy and other therapeutic areas due to its ability to modulate critical signaling pathways involved in cell proliferation and survival.
- Molecular Formula : C24H24N4O3
- Molecular Weight : 416.5 g/mol
The biological activity of this compound primarily involves the inhibition of specific enzymes such as kinesin-5, which plays a vital role in mitosis. By inhibiting these enzymes, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis or programmed cell death. This mechanism is particularly relevant in cancer treatment where uncontrolled cell proliferation is a primary concern .
Anticancer Activity
This compound has demonstrated significant anticancer properties through various studies:
- Cell Proliferation Inhibition : The compound has shown antiproliferative activity against several cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancer cells. Studies indicate that it may inhibit the growth of these cells through mechanisms involving apoptosis and cell cycle arrest .
- Signaling Pathway Modulation : The compound modulates key signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical in regulating cell survival and proliferation. This modulation is essential for its anticancer effects .
- In Vivo Studies : In animal models, this compound has shown promising results in reducing tumor size and improving overall survival rates.
Antimicrobial Activity
Preliminary studies also suggest that this compound exhibits antimicrobial properties. It interacts with specific molecular targets within bacterial cells, potentially modulating their activity and leading to observable biological effects. The unique structural features allow effective binding to enzymes and receptors involved in various physiological processes .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
| Component | Role in Activity |
|---|---|
| Tetrahydropyrimidine Ring | Essential for enzyme inhibition |
| Pyrazole Moiety | Contributes to anticancer and antimicrobial properties |
| Thioxo Group | Enhances binding affinity to biological targets |
Study on Anticancer Efficacy
In a recent study published in ACS Omega, researchers synthesized various derivatives of pyrazole-containing compounds and evaluated their anticancer activities. The study found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The IC50 values ranged from 0.5 µM to 10 µM depending on the specific cell line tested .
Study on Antimicrobial Properties
Another research effort focused on the antimicrobial properties of thiazolidinone derivatives revealed that compounds with structural similarities to ethyl 6-methyl... exhibited potent activity against various bacterial strains. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those of standard antibiotics used in clinical settings .
Q & A
Q. What are the common synthetic routes for ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound is synthesized via multi-step reactions, often involving:
- Biginelli reaction : A one-pot, three-component condensation of aldehydes, ethyl acetoacetate, and thiourea derivatives. Catalysts like WO₃/ZrO₂ under solvent-free conditions improve yields (75–85%) and reduce reaction time (3–4 hours) .
- Multi-step functionalization : Post-condensation modifications, such as coupling with pyrazole intermediates, require controlled temperatures (60–80°C) and reagents like triethylamine in dichloromethane .
- Green chemistry approaches : Solvent-free protocols and recyclable catalysts enhance sustainability .
Table 1: Key Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Biginelli condensation | WO₃/ZrO₂ (solvent-free) | 75–85 | |
| Pyrazole coupling | Dichloromethane/TEA | 60–70 |
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX for refinement , ORTEP-3 for visualization ) resolves the 3D structure, including bond angles and torsional strain in the tetrahydropyrimidine core .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms regiochemistry of substituents (e.g., pyrazole C-H coupling constants ).
- IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹ ).
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields and purity?
- Catalyst screening : WO₃/ZrO₂ increases reaction efficiency by reducing side products (e.g., dimerization) .
- Temperature control : Lower temperatures (40–50°C) during cyclization minimize decomposition .
- Chromatographic purification : Gradient elution (hexane/ethyl acetate) isolates the target compound from byproducts .
Q. How can contradictions in biological activity data be resolved?
Discrepancies in bioactivity (e.g., cytotoxic vs. non-toxic results) may arise from:
- Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation time) .
- Structural analogs : Compare with derivatives (e.g., replacing 4-methylphenyl with trifluoromethyl groups ) to establish structure-activity relationships (SAR).
- Solubility factors : Use DMSO/cosolvent systems to ensure consistent compound dissolution .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Autodock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2) using crystallographic data .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- ADMET profiling : SwissADME predicts pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .
Q. Table 2: Key Computational Tools
| Tool | Application | Reference |
|---|---|---|
| Autodock Vina | Docking studies | |
| GROMACS | Molecular dynamics | |
| SwissADME | ADMET prediction |
Methodological Considerations
- Data contradiction resolution : Cross-validate crystallographic data (e.g., bond lengths) with DFT calculations (B3LYP/6-31G*) .
- Stereochemical analysis : Use NOESY NMR to confirm spatial arrangements of substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
